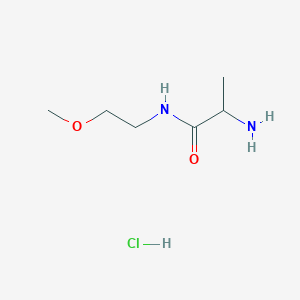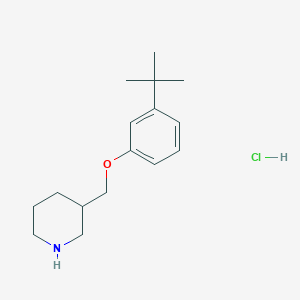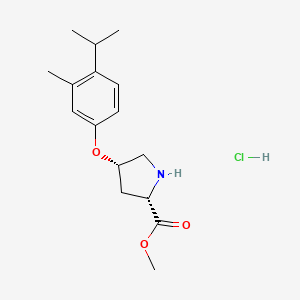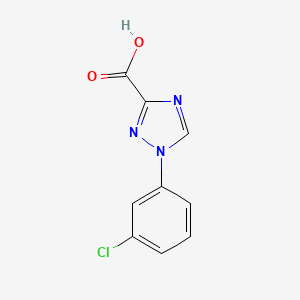
Picolinic-D4 acid
Vue d'ensemble
Description
Picolinic-D4 acid: , also known as 2-Pyridine-d4-carboxylic acid, is a deuterated form of picolinic acid. It is a pyridine derivative with a carboxylic acid group at the 2-position and deuterium atoms replacing the hydrogen atoms on the pyridine ring. This compound is often used in scientific research due to its unique properties and applications.
Mécanisme D'action
Target of Action
Picolinic-D4 acid, a pyridine carboxylate metabolite of tryptophan, primarily targets zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The interaction of this compound with its targets is quite unique. It binds to zinc finger proteins, causing a change in their structures and disrupting zinc binding, which results in the inhibition of their function . This disruption of zinc binding is a key aspect of this compound’s mode of action .
Biochemical Pathways
This compound is involved in the catabolism of tryptophan via the kynurenine pathway . It plays a key role in zinc transport, which is essential for the functioning of zinc finger proteins . The degradation of this compound involves a series of reactions, starting with its hydroxylation to form 6-hydroxypicolinic acid, which is then further hydroxylated and decarboxylated to form 2,5-dihydroxypyridine. This compound is then degraded to fumaric acid through several enzymatic reactions .
Result of Action
The primary result of this compound’s action is its antiviral activity. It has been shown to be an anti-viral both in vitro and in vivo . It works in conjunction with other cytokines such as interferon gamma to affect immune responses . Diseases such as acne vulgaris, herpes, and other viral infections are potential therapeutic targets of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Picolinic-D4 acid can be synthesized through the deuteration of picolinic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: Picolinic-D4 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picolinic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amide formation.
Major Products:
Oxidation: Picolinic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Picolinic-D4 acid is used as a stable isotope-labeled compound in various chemical studies. It serves as a tracer in reaction mechanisms and kinetic studies, providing insights into the behavior of picolinic acid and its derivatives.
Biology: In biological research, this compound is used to study metabolic pathways involving picolinic acid. It helps in understanding the role of picolinic acid in zinc transport and its impact on cellular functions.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in studies related to antiviral and immunomodulatory effects, particularly in the context of zinc finger proteins and their role in viral replication and immune responses .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Comparaison Avec Des Composés Similaires
Picolinic acid: The non-deuterated form of Picolinic-D4 acid, used in similar applications but without the isotopic labeling.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and kinetic studies. This makes this compound a valuable tool in scientific research, offering insights that are not easily achievable with non-deuterated compounds .
Propriétés
IUPAC Name |
3,4,5,6-tetradeuteriopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745727 | |
| Record name | (~2~H_4_)Pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284487-61-2 | |
| Record name | (~2~H_4_)Pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284487-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)

![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)



![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)


